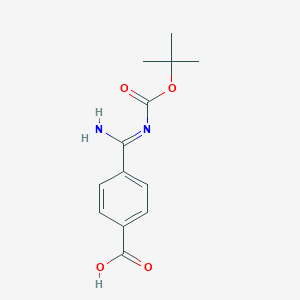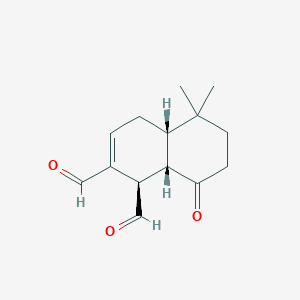
4-Dimethylamino Antipyrine-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-Dimethylamino Antipyrine-d6 involves the incorporation of deuterium atoms into the dimethylamino group of antipyrine. The general synthetic route includes:
Starting Material: Antipyrine
Deuteration: The dimethylamino group is subjected to deuteration using deuterated reagents under controlled conditions to replace hydrogen atoms with deuterium.
Reaction Conditions: Typically, the reaction is carried out in the presence of a deuterated solvent and a catalyst to facilitate the exchange of hydrogen with deuterium.
Industrial production methods follow similar principles but are scaled up to meet the demand for research and analytical purposes.
Análisis De Reacciones Químicas
4-Dimethylamino Antipyrine-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its parent compound, antipyrine.
Substitution: The dimethylamino group can undergo substitution reactions with various electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Dimethylamino Antipyrine-d6 is widely used in scientific research due to its stable isotope labeling, which makes it valuable in:
Analytical Chemistry: Used as an internal standard in mass spectrometry for accurate quantification of antipyrine and its metabolites.
Biological Studies: Employed in pharmacokinetic studies to trace the metabolism and distribution of antipyrine in biological systems.
Medical Research: Investigated for its potential use in diagnostic assays and as a marker for liver function tests
Mecanismo De Acción
The mechanism of action of 4-Dimethylamino Antipyrine-d6 is similar to that of antipyrine. It primarily acts by inhibiting cyclooxygenase enzymes (COX-1, COX-2, and COX-3), which are involved in the synthesis of prostaglandins. This inhibition leads to an increase in the pain threshold and exhibits anti-inflammatory and analgesic effects .
Comparación Con Compuestos Similares
4-Dimethylamino Antipyrine-d6 can be compared with other similar compounds such as:
4-Dimethylaminoantipyrine: The non-deuterated form, used in similar applications but lacks the stable isotope labeling.
4-Aminoantipyrine: Another derivative of antipyrine, used in colorimetric assays and as an analytical reagent.
Metamizole: A pyrazolone derivative with analgesic and antipyretic properties, used in clinical settings.
The uniqueness of this compound lies in its stable isotope labeling, which enhances its utility in precise analytical and research applications.
Propiedades
IUPAC Name |
4-[bis(trideuteriomethyl)amino]-1,5-dimethyl-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11/h5-9H,1-4H3/i2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMXTBMQSGEXHJ-XERRXZQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C1=C(N(N(C1=O)C2=CC=CC=C2)C)C)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic Acid Methyl Ester](/img/structure/B117754.png)



![3-Quinolinecarboxylic acid, 1-cyclopropyl-7-[[2-(ethylaMino)ethyl]aMino]-6-fluoro-1,4-dihydro-4-oxo-](/img/structure/B117764.png)






![4-[[6-(4-Carbamimidoylphenyl)-2-methyl-3-oxopyridazine-4-carbonyl]-methylamino]cyclohexane-1-carboxylic acid](/img/structure/B117783.png)


